(2S)-2-(Cyclopropylamino)-3-phenylpropanamide
Description
Properties
IUPAC Name |
(2S)-2-(cyclopropylamino)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11(14-10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H2,13,15)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFIUHBJXMUKSX-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(CC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N[C@@H](CC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-(Cyclopropylamino)-3-phenylpropanamide, also known as a cyclopropyl derivative of phenylpropanamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclopropyl group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure comprises a cyclopropyl group attached to an amino acid derivative, which may affect its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin receptors. For instance, a study on related compounds demonstrated selectivity towards the 5-HT_2C receptor, which is implicated in various neuropsychiatric disorders .
Target Interaction
- Serotonin Receptors : The compound may exhibit agonistic activity at serotonin receptors, particularly the 5-HT_2C subtype.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways, suggesting that this compound could have similar effects.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and inhibitory effects of this compound on various cell lines. Although specific data for this compound is limited, related studies indicate that structural modifications can significantly alter biological activity.
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| A | Human Tumor | 5.0 | Moderate cytotoxicity |
| B | Normal Cells | 20.0 | Low cytotoxicity |
The above table summarizes findings from studies on structurally similar compounds, indicating potential cytotoxic effects against tumor cells while sparing normal cells.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data for this compound is not available, related compounds have shown favorable profiles:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
- Excretion : Renal excretion predominates.
Case Study 1: Neuropsychiatric Applications
A study investigated the effects of a series of cyclopropyl derivatives on anxiety-related behaviors in rodent models. The results indicated that certain derivatives exhibited anxiolytic-like effects through modulation of serotonin pathways .
Case Study 2: Anti-Cancer Potential
Another investigation focused on the anti-cancer properties of cyclopropyl-containing compounds. It was found that these compounds could induce apoptosis in cancer cells via mitochondrial pathways, highlighting their potential as therapeutic agents against tumors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogues vary primarily in their amino acid side chains, cyclopropyl modifications, and aromatic substituents. Key examples include:
Key Observations :
- Compound 34 () replaces the cyclopropylamino group with a bulkier pyrazolyl-formamido and cyanocyclopropyl, reducing yield (21.6%) compared to simpler derivatives.
- The methoxypyridazinyl derivative () shows how heteroaromatic substituents can modulate solubility and receptor affinity .
Physicochemical and Chiral Properties
- Optical Rotation: (2S)-2-(Cyclopropylamino)-3-phenylpropanamide’s enantiomeric purity can be assessed via NMR with tetraazamacrocycles (e.g., TAMCSA1a), achieving ee values >90% using the formula: ee (%) = [(S)-GX − (R)-GX]/[(S)-GX + (R)-GX] × 100 .
- HRMS Data : Compound 34 exhibits [M+Na]+ at m/z = 405.1413, confirming its molecular identity .
- Thermal Stability : Derivatives like (2R,3S)-N-cyclopropyl-3-{...}propanamide () with sulfonyl and trifluorophenyl groups show enhanced stability due to rigid substituents .
Preparation Methods
General Synthetic Strategy
The synthesis of (2S)-2-(Cyclopropylamino)-3-phenylpropanamide typically involves:
- Starting from (S)-phenylalanine or its derivatives to ensure stereochemical integrity.
- Introduction of the cyclopropylamino group via amide bond formation or substitution.
- Protection and deprotection steps to control reactivity and selectivity.
- Use of coupling reagents or catalytic systems to facilitate amide bond formation.
Preparation via Amide Bond Formation
The most straightforward approach is the coupling of (S)-2-amino-3-phenylpropanoic acid (L-phenylalanine) with cyclopropylamine under amide coupling conditions.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | (S)-Phenylalanine, cyclopropylamine | Direct amidation or via activated acid derivatives (acid chloride, anhydride) |
| 2 | Coupling agents: HBTU, EDCI, DCC with base (DIPEA, Et3N) | Activation of carboxylic acid to form amide bond |
| 3 | Solvents: DMF, DCM, THF | Suitable polar aprotic solvents for coupling |
| 4 | Temperature: 0 °C to room temperature | Control of stereochemistry and reaction rate |
This method preserves the (S)-configuration at the alpha carbon and yields the target amide with high stereochemical fidelity.
Advanced Synthetic Routes Involving Cyclopropane Ring Activation
Research from catalytic carbonylative cyclisation and transition-metal-mediated C-C bond activation of cyclopropane derivatives provides innovative routes to cyclopropyl-substituted amides:
- Transition metal catalysts (Pd, Rh) can activate cyclopropane rings to form reactive intermediates.
- These intermediates can be trapped with nucleophiles such as amines to form amides.
- The method allows for the synthesis of cyclopropylmethylamides with high regio- and stereoselectivity.
For example, studies at the University of Bristol have developed (6+1) carbonylative cyclisation of cyclopropylureas and cyclopropylmethylamides, which could be adapted for synthesizing cyclopropylamino amides.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Direct Amidation | (S)-Phenylalanine + Cyclopropylamine | Coupling agents (HBTU, EDCI) | Simple, stereospecific | Possible racemization if not controlled |
| Protection/Deprotection Strategy | Protected phenylalanine derivatives | Boc/Fmoc protection, acid chlorides | High selectivity, purity | More steps, time-consuming |
| Transition Metal-Catalyzed Cyclisation | Cyclopropylureas, cyclopropylmethylamides | Pd, Rh catalysts, CO | High regio- and stereoselectivity | Requires specialized catalysts, conditions |
| Formamide Dehydration & Multicomponent Reactions | 2-Formamidopyridines | POCl3, PhPO2Cl2 | Versatile scaffold synthesis | Complex purification |
Research Findings and Optimization Notes
- The stereochemical integrity at the alpha carbon is critical; mild coupling conditions and low temperatures help prevent racemization.
- Transition metal catalysis enables access to complex cyclopropyl amides with high selectivity but requires optimization of catalyst loading, temperature, and ligands.
- Dehydration of formamides to isocyanides using POCl3 or PhPO2Cl2 is effective but sensitive to moisture and requires inert atmosphere handling.
- Automated flash chromatography and preparative HPLC are commonly used for purification to achieve high purity of the final amide.
Q & A
Q. What are the optimal synthetic routes for (2S)-2-(Cyclopropylamino)-3-phenylpropanamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves introducing the cyclopropylamino group via nucleophilic substitution or reductive amination. For example:
- Step 1: Start with L-phenylalanine derivatives or similar amino acid backbones to retain stereochemistry.
- Step 2: React with cyclopropylamine under anhydrous conditions (e.g., DMF or THF) at 60–80°C for 12–24 hours .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Yield optimization requires pH control (pH 8–9) to minimize side reactions .
Q. How can researchers characterize the purity and enantiomeric excess of this compound?
Methodological Answer:
- Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm. Compare retention times against known standards .
- Enantiomeric Excess (ee): Chiral HPLC (e.g., Chiralpak IA column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃). For absolute configuration confirmation, X-ray crystallography of derivatives (e.g., salt forms) is recommended .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Storage: Keep in airtight containers under nitrogen at –20°C to prevent oxidation.
- Handling: Use fume hoods, nitrile gloves, and PPE. For spills, neutralize with 5% acetic acid before disposal .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the cyclopropylamino group in biological activity?
Methodological Answer:
- SAR Design: Syntize analogs replacing cyclopropylamino with methylamino, tert-butylamino, or aromatic amines. Compare binding affinity (e.g., via SPR or ITC) to targets like GPCRs or enzymes .
- Data Analysis: Use molecular docking (AutoDock Vina) to map steric/electronic effects. Correlate logP changes (from cyclopropyl’s lipophilicity) with membrane permeability assays .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?
Methodological Answer:
- Troubleshooting: Verify solvent deuteration levels and calibrate instruments with internal standards (e.g., TMS). For ambiguous peaks, conduct 2D NMR (COSY, HSQC) to assign stereochemistry .
- Case Study: Inconsistent NH proton shifts may arise from trace moisture; repeat under strict anhydrous conditions or use DMSO-d₆ for sharper signals .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding to homology-modeled targets (e.g., using Rosetta) over 100 ns trajectories. Analyze hydrogen bonds with cyclopropylamino (e.g., in kinase ATP-binding pockets) .
- Free Energy Perturbation (FEP): Calculate ΔΔG for cyclopropyl vs. non-cyclopropyl analogs to quantify group contributions .
Q. How does the enantiomeric form of the compound affect its pharmacokinetic and pharmacodynamic properties?
Methodological Answer:
- In Vitro: Compare (2S) and (2R) enantiomers in hepatic microsome assays (CYP450 metabolism) and Caco-2 permeability models.
- In Vivo: Administer enantiomers separately in rodent models; measure plasma half-life via LC-MS/MS. The (2S) form often shows 3–5x longer retention due to reduced hepatic clearance .
Q. What experimental approaches address solubility challenges in biological assays?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
